1,3-Diazadamantan-6-ol, 5,7-diphenyl-
Overview
Description
1,3-Diazadamantan-6-ol, 5,7-diphenyl- is a chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.4015 . This compound is known for its unique structure, which includes a diazaadamantane core substituted with phenyl groups at the 5 and 7 positions and a hydroxyl group at the 6 position. It has been studied for its pharmacological and neurophysiological properties .
Preparation Methods
The synthesis of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- involves multiple steps, starting with the formation of the diazaadamantane core. This core is typically synthesized through a series of cyclization reactions involving amines and ketones. The phenyl groups are then introduced through Friedel-Crafts alkylation reactions, and the hydroxyl group is added via oxidation reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to control the process.
Chemical Reactions Analysis
1,3-Diazadamantan-6-ol, 5,7-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the diazaadamantane core.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 1,3-Diazadamantan-6-ol, 5,7-diphenyl- involves its interaction with the central nervous system. It has been shown to exhibit strong convulsant activity, similar to that of strychnine . The compound affects spinal inhibition by blocking or diminishing the inhibition exerted by afferent volleys on monosynaptic responses . This action suggests that the compound primarily abolishes spinal inhibition, leading to convulsant effects.
Comparison with Similar Compounds
1,3-Diazadamantan-6-ol, 5,7-diphenyl- can be compared with other diazaadamantane derivatives, such as:
6-Hydroxy-5,7-diphenyl-1,3-diazaadamantane (HDDA): Similar structure but with different substituents.
5,7-Diphenyl-1,3-diazaadamantan-6-one (DDA): Similar structure but with a ketone group instead of a hydroxyl group These compounds share similar core structures but differ in their substituents, leading to variations in their chemical properties and potential applications
Properties
IUPAC Name |
5,7-diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c23-18-19(16-7-3-1-4-8-16)11-21-13-20(18,14-22(12-19)15-21)17-9-5-2-6-10-17/h1-10,18,23H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNGKXBNQGZQFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN3CC(C2O)(CN1C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189299 | |
Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3576-75-8 | |
Record name | 5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3576-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576758 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diazadamantan-6-ol, 5,7-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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